molecular formula C17H24N2O2 B4417676 2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Cat. No. B4417676
M. Wt: 288.4 g/mol
InChI Key: QYBQNIHZWLKCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexylcarbonyl)amino]-N-propylbenzamide, also known as CPPB, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system. It plays a crucial role in the regulation of pain, anxiety, and depression. CPPB has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide acts as a selective antagonist of the NOP receptor. The NOP receptor is involved in the regulation of pain, anxiety, and depression. By blocking the activity of the NOP receptor, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and opioid systems.

Advantages and Limitations for Lab Experiments

2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of the NOP receptor, which allows for the specific modulation of this receptor. This compound has also been extensively studied, with a large body of literature supporting its use in various experimental paradigms. However, this compound has limitations in terms of its solubility and stability, which can impact its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide. One area of research is the development of more potent and selective NOP receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in humans. Clinical trials are needed to determine the safety and efficacy of this compound in the treatment of various neurological disorders. Additionally, the mechanisms underlying the effects of this compound on neurotransmitter systems and behavior need to be further elucidated.

Scientific Research Applications

2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-(cyclohexanecarbonylamino)-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBQNIHZWLKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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